molecular formula C9H13N5 B13937946 2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]-

2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]-

Cat. No.: B13937946
M. Wt: 191.23 g/mol
InChI Key: ICYZFOXLFQHYPH-UHFFFAOYSA-N
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Description

2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]- is a chemical compound with a complex structure that includes a pyrazine ring, a carbonitrile group, and an amino group attached to a methylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]- typically involves the reaction of pyrazine derivatives with appropriate reagents. One common method involves the use of iodide and tert-butyl hydroperoxide (TBHP) as oxidants in an aqueous ammonia solution. The reaction is carried out at elevated temperatures, around 60°C, and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: TBHP in the presence of iodide.

    Reduction: LiAlH4 in anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can lead to the formation of amines.

Scientific Research Applications

2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

3-[(2-amino-2-methylpropyl)amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C9H13N5/c1-9(2,11)6-14-8-7(5-10)12-3-4-13-8/h3-4H,6,11H2,1-2H3,(H,13,14)

InChI Key

ICYZFOXLFQHYPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=NC=CN=C1C#N)N

Origin of Product

United States

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